5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide
CAS No.: 1094521-64-8
Cat. No.: VC5255259
Molecular Formula: C9H11N5O
Molecular Weight: 205.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094521-64-8 |
|---|---|
| Molecular Formula | C9H11N5O |
| Molecular Weight | 205.221 |
| IUPAC Name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
| Standard InChI | InChI=1S/C9H11N5O/c1-5-3-6(2)14-8(12-5)7(4-11-14)9(15)13-10/h3-4H,10H2,1-2H3,(H,13,15) |
| Standard InChI Key | NAMHENOLAKDUEP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C(C=NN12)C(=O)NN)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The IUPAC name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide reflects its bicyclic framework:
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Pyrazolo[1,5-a]pyrimidine core: A fused heterocycle with a pyrazole ring (positions 1–5) and pyrimidine ring (positions 5–9).
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Substituents:
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Methyl groups at positions 5 and 7 of the pyrimidine ring.
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A carbohydrazide group (-CONHNH₂) at position 3 of the pyrazole ring.
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The molecular formula is C₉H₁₁N₅O, with a molecular weight of 205.22 g/mol. Its structure is closely related to 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (C₉H₁₀N₄O, 190.20 g/mol), differing by the replacement of the carboxamide (-CONH₂) with a carbohydrazide (-CONHNH₂) group.
Table 1: Comparative Structural Data for Pyrazolopyrimidine Derivatives
Spectroscopic Characterization
While spectral data for the carbohydrazide derivative are unavailable, its analogs provide insights:
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IR Spectroscopy: The carboxamide analog shows peaks at 1660 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch). The carbohydrazide would exhibit similar C=O stretching and additional N-H vibrations from the -NHNH₂ group.
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NMR: The pyrimidine protons in the carboxamide derivative resonate at δ 2.45–2.60 ppm (methyl groups) and δ 8.20–8.50 ppm (aromatic protons).
Synthesis and Derivative Optimization
Proposed Synthetic Routes
The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide can be inferred from methods used for analogous compounds:
Route 1: Hydrazinolysis of Nitrile Precursors
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Intermediate Formation: React 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with hydrazine hydrate (NH₂NH₂·H₂O).
This method mirrors the conversion of nitriles to carbohydrazides in other heterocyclic systems .
Route 2: Functional Group Interconversion
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Carboxamide to Carbohydrazide: Treat 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide with phosphorus oxychloride (POCl₃) to form the acyl chloride, followed by reaction with hydrazine.
Table 2: Comparison of Synthetic Methods for Pyrazolopyrimidine Derivatives
*Theoretical yields based on analogous reactions.
Challenges in Synthesis
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Hydrazine Handling: Hydrazine is highly toxic and requires stringent safety protocols.
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Byproduct Formation: Competing reactions may yield hydrazones or semicarbazides.
*Predicted based on structural analogs.
Applications in Drug Discovery
Lead Compound Optimization
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SAR Studies: The carbohydrazide group introduces hydrogen-bonding sites, potentially improving target binding.
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Metal Complexation: Hydrazide moieties can coordinate transition metals (e.g., Cu²⁺, Zn²⁺), enhancing anticancer activity via redox cycling .
Computational Modeling
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Docking Studies: Molecular docking of the carbohydrazide derivative with CDK2 (PDB: 1AQ1) predicts strong interactions with the ATP-binding pocket.
Future Research Directions
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Synthetic Validation: Optimize routes to improve yields and purity.
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Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities.
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Derivatization: Explore substitutions at positions 5 and 7 to modulate pharmacokinetic properties.
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